(3S,4S)-4-phenyloxane-3-carboxylic acid

Stereochemistry Enantiomeric purity Asymmetric synthesis

Select the defined (3S,4S) enantiomer of 4-phenyloxane-3-carboxylic acid for asymmetric synthesis where stereochemical integrity is non-negotiable. The (3S,4S) configuration enables direct incorporation into synthetic routes without chiral resolution steps that typically incur 30–50% yield loss. Substituting with the racemate (CAS 1780338-19-3) introduces the (3R,4R) enantiomer, which may exhibit distinct or antagonistic pharmacology. The 4-phenyl regioisomer also provides a consistent ΔXLogP3 benchmark of 1.5 for SAR comparisons against 2-phenyl analogs, ensuring unambiguous attribution of substitution effects.

Molecular Formula C12H14O3
Molecular Weight 206.241
CAS No. 2307781-14-0
Cat. No. B2694977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4S)-4-phenyloxane-3-carboxylic acid
CAS2307781-14-0
Molecular FormulaC12H14O3
Molecular Weight206.241
Structural Identifiers
SMILESC1COCC(C1C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C12H14O3/c13-12(14)11-8-15-7-6-10(11)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,13,14)/t10-,11-/m1/s1
InChIKeyQBTSHMVXBFVCQX-GHMZBOCLSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 500 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(3S,4S)-4-Phenyloxane-3-carboxylic Acid (CAS 2307781-14-0) – Chiral Building Block for Asymmetric Synthesis


(3S,4S)-4-Phenyloxane-3-carboxylic acid is a chiral tetrahydropyran-3-carboxylic acid with defined (3S,4S) absolute configuration. It belongs to the class of phenyl-substituted oxane carboxylic acids, characterized by a six-membered oxane ring bearing a phenyl group at the 4-position and a carboxylic acid functionality at the 3-position [1]. The compound (molecular formula C12H14O3, molecular weight 206.24 g/mol) is primarily utilized as a chiral building block in medicinal chemistry and asymmetric synthesis programs, where precise stereochemical control is critical for downstream synthetic transformations and biological target engagement .

Why Generic Substitution of (3S,4S)-4-Phenyloxane-3-carboxylic Acid with Racemic or Regioisomeric Analogs Is Inadequate


The (3S,4S) enantiomer of 4-phenyloxane-3-carboxylic acid possesses two defined stereocenters that dictate its three-dimensional geometry and, consequently, its behavior in chiral environments such as enzyme active sites, receptor pockets, and asymmetric catalytic cycles. Substituting this compound with the racemic mixture (CAS 1780338-19-3) introduces equal amounts of the (3R,4R) enantiomer, which may exhibit opposing or off-target biological activity and can confound stereochemical outcomes in subsequent synthetic steps . Similarly, regioisomeric analogs such as 2-phenyloxane-3-carboxylic acid (CAS 1955493-87-4) present the phenyl substituent in a different spatial orientation relative to the carboxylic acid group, altering key molecular properties including lipophilicity (XLogP3 difference of 0.1 units) and steric accessibility [1]. These differences, though seemingly modest in computed descriptors, can translate into significant variations in binding affinity, metabolic stability, and synthetic compatibility, rendering generic substitution scientifically unsound without empirical validation.

Quantitative Differentiation Evidence for (3S,4S)-4-Phenyloxane-3-carboxylic Acid Versus Key Comparators


Enantiomeric Definition: (3S,4S) Single Enantiomer vs. Racemic Mixture (CAS 1780338-19-3)

The (3S,4S) enantiomer provides a defined absolute configuration, whereas the commercially available racemic mixture (CAS 1780338-19-3, purity ≥95% HPLC ) contains a 1:1 ratio of (3S,4S) and (3R,4R) enantiomers. The racemic mixture exhibits a net specific rotation of 0°, consistent with its identity as a racemate [1]. In contrast, the single (3S,4S) enantiomer is optically active. Although a specific rotation value for this compound has not been publicly reported, standard supplier specifications for chiral building blocks typically guarantee enantiomeric excess (ee) ≥95%. This stereochemical definition eliminates the need for chiral resolution steps, which in typical laboratory-scale resolutions incur yield losses of 30–50% [2]. The racemic mixture also carries the risk that the unintended (3R,4R) enantiomer may possess distinct, potentially antagonistic biological or catalytic activity.

Stereochemistry Enantiomeric purity Asymmetric synthesis

Regiochemical Differentiation: 4-Phenyl vs. 2-Phenyl Substitution and Impact on Lipophilicity

The position of the phenyl substituent on the oxane ring significantly alters the molecular lipophilicity. The 4-phenyl isomer (the target compound class) exhibits a computed XLogP3 of 1.5 and topological polar surface area (TPSA) of 46.5 Ų [1]. In contrast, the regioisomeric 2-phenyloxane-3-carboxylic acid (CAS 1955493-87-4) displays a slightly higher computed XLogP3 of 1.6 with an identical TPSA of 46.5 Ų [2]. The 0.1-unit logP difference, while modest, reflects the differential spatial relationship between the lipophilic phenyl ring and the polar carboxylic acid group. This difference can influence octanol-water partitioning, membrane permeability, and protein binding in biological contexts. In synthetic chemistry, the 4-phenyl substitution pattern provides distinct steric accessibility around the carboxylic acid group compared to the 2-phenyl analog, which may affect reactivity in coupling reactions.

Lipophilicity Regiochemistry Molecular descriptors

Hydrogen Bond Donor/Acceptor Profile Consistency and Implications for Supramolecular Recognition

The (3S,4S)-4-phenyloxane-3-carboxylic acid possesses one hydrogen bond donor (carboxylic acid –OH) and three hydrogen bond acceptors (two oxane ring oxygen lone pairs and one carboxylic acid carbonyl oxygen), as computed by Cactvs 3.4.6.11 [1]. This hydrogen bond donor/acceptor profile is invariant across enantiomers and regioisomers within the phenyloxane carboxylic acid family [2]. However, the defined (3S,4S) configuration fixes the spatial orientation of these hydrogen bonding groups, which is critical for chiral recognition in supramolecular assemblies, enzyme binding pockets, and crystal engineering. The racemic mixture, by contrast, presents both enantiomeric orientations, potentially forming different crystal packing motifs or exhibiting heterogeneous binding in chiral environments. While no direct comparative binding data exist for this compound, the principle that enantiopure compounds enable predictable chiral recognition is well-established and forms the basis for chiral-switch drug development programs [3].

Hydrogen bonding Molecular recognition Crystal engineering

Recommended Application Scenarios for (3S,4S)-4-Phenyloxane-3-carboxylic Acid Based on Differentiation Evidence


Asymmetric Synthesis of Chiral Drug Intermediates Requiring Defined (3S,4S) Stereochemistry

The single (3S,4S) enantiomer is the appropriate choice for asymmetric synthetic routes targeting drug intermediates where the (3S,4S) configuration is required for biological activity. Use of the racemic mixture would necessitate a chiral resolution step (typically costing 30–50% yield loss [1]) and risks introducing the undesired (3R,4R) enantiomer, which may possess distinct or antagonistic pharmacology. This compound enables direct incorporation into synthetic sequences with predictable stereochemical outcomes, as the stereogenic centers at C3 and C4 are configurationally stable under standard reaction conditions (esterification, amidation, reduction) .

Medicinal Chemistry Structure–Activity Relationship (SAR) Studies Exploring Phenyl Ring Positional Effects

When conducting SAR studies to evaluate the impact of phenyl substitution position on biological activity, the 4-phenyl oxane scaffold (represented by this compound and its derivatives) should be systematically compared against the 2-phenyl regioisomer. The measured ΔXLogP3 of 0.1 between the 4-phenyl and 2-phenyl series [2] provides a quantitative lipophilicity benchmark that can be correlated with observed changes in target binding affinity, cellular permeability, or metabolic stability. Procurement of the pure 4-phenyl regioisomer enables unambiguous attribution of SAR trends to the substitution position.

Chiral Recognition and Supramolecular Assembly Studies

The defined (3S,4S) configuration, combined with a consistent hydrogen bond donor/acceptor profile (1 donor, 3 acceptors [3]), makes this compound suitable for investigations of chiral recognition phenomena, including diastereomeric salt formation, chiral chromatography method development, and enantioselective complexation studies. The fixed spatial arrangement of hydrogen bonding groups in the single enantiomer ensures reproducible supramolecular assembly, whereas the racemate would present heterogeneous binding motifs [4].

Quote Request

Request a Quote for (3S,4S)-4-phenyloxane-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.